8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 355.34 g/mol. The compound features a tricyclic structure that includes both nitrogen and oxygen heteroatoms, contributing to its unique chemical properties and reactivity.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is primarily used for research purposes and is not intended for human or animal consumption. The compound's CAS number is 896013-13-1, which helps in its identification across different platforms.
This compound belongs to the class of triazatricyclo compounds, characterized by their fused ring systems containing nitrogen atoms. It also falls under the category of heterocycles due to the presence of oxygen and nitrogen in its structure.
The synthesis of 8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step organic reactions including cyclization and functional group modifications. Specific synthetic routes may include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and pressure) are crucial for optimizing yields.
The molecular structure of 8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione can be represented using various structural formulas:
InChI=1S/C18H17N3O5/c1-21-16-15(17(23)22(2)18(21)24)13(14-11(20-16)8-28-18(14)25)10-7-9(26-3)5-6-12(10)27-4/h5-7,13,20H,8H2,1-4H3
This InChI string provides a detailed description of the compound's connectivity.
The compound's canonical SMILES representation is COc1cccc(c1)C1C2=C(COC2=O)Nc2c1c(=O)n(c(=O)n2C)C
, which highlights its complex ring structure and substituents.
8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione can participate in various chemical reactions typical of triazatricyclo compounds:
Technical details regarding reaction conditions (e.g., solvent choice and temperature) are essential for successful transformations.
Data on specific biological assays would provide insights into its mechanism of action.
The physical properties include:
Key chemical properties include:
Relevant data should be gathered from experimental studies to characterize these properties accurately.
8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione has potential applications in:
Further research into its properties and interactions will expand its applicability across various scientific fields.
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5